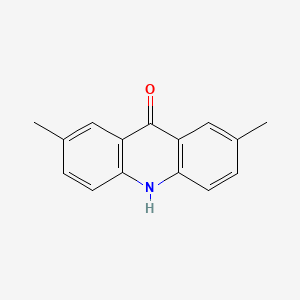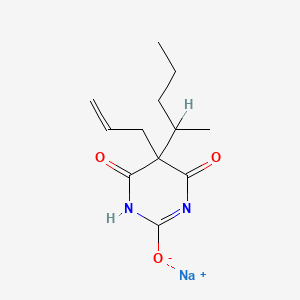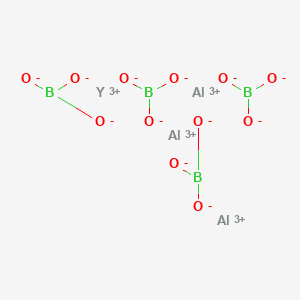
2,3-Naphthalocyaninebis(trihexylsilyloxide)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): is an organometallic compound with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 g/mol . This compound is known for its unique optical properties, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine with trihexylsilyl chloride in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
化学反応の分析
Types of Reactions: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.
Reduction: It can be reduced to form silicon phthalocyanine hydrides.
Substitution: The trihexylsilyl groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Silicon phthalocyanine oxides.
Reduction: Silicon phthalocyanine hydrides.
Substitution: Modified silicon phthalocyanine derivatives.
科学的研究の応用
Chemistry: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is used as a catalyst in various organic reactions due to its unique electronic properties .
Biology: In biological research, this compound is used as a fluorescent probe for imaging applications .
Medicine: It is explored for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation .
Industry: The compound is used in the manufacturing of optical devices, including sensors and light-emitting diodes (LEDs) .
作用機序
The mechanism of action of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species . These reactive oxygen species can induce cell damage and apoptosis, making the compound useful in photodynamic therapy .
類似化合物との比較
Silicon phthalocyanine: Similar in structure but lacks the trihexylsilyl groups.
Silicon naphthalocyanine: Similar but with different substituents.
Uniqueness: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its enhanced solubility and stability provided by the trihexylsilyl groups . This makes it more suitable for various applications compared to its analogs .
特性
分子式 |
C84H102N8O2Si3 |
|---|---|
分子量 |
1340.0 g/mol |
IUPAC名 |
trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H102N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h25-32,39-46,53-60H,7-24,33-38,47-52H2,1-6H3 |
InChIキー |
UHZAFCVNWQGRLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6C7=CC8=CC=CC=C8C=C7C(=N6)N=C9N1C(=NC1=NC(=N3)C2=CC3=CC=CC=C3C=C21)C1=CC2=CC=CC=C2C=C19)O[Si](CCCCCC)(CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
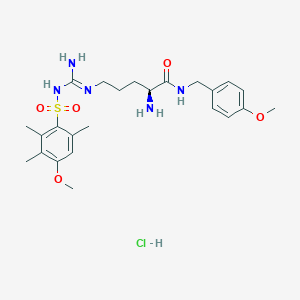
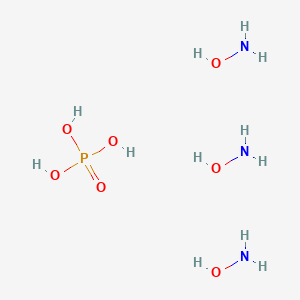
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
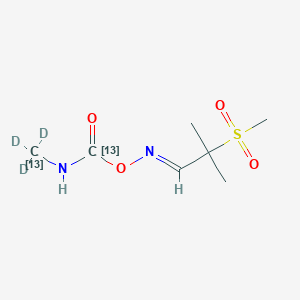
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
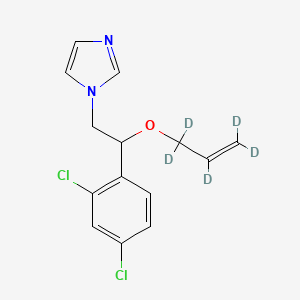
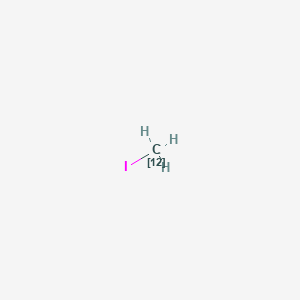
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
